molecular formula C19H19N3O3S3 B2965904 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 313251-61-5

4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2965904
CAS No.: 313251-61-5
M. Wt: 433.56
InChI Key: XZTHDYTWCKVIQR-UHFFFAOYSA-N
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Description

4-(Piperidine-1-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a piperidine sulfonyl group at the para position of the benzamide core and a thiophene-substituted thiazole moiety at the N-position.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c23-18(21-19-20-16(13-27-19)17-5-4-12-26-17)14-6-8-15(9-7-14)28(24,25)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTHDYTWCKVIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Sulfonyl Group: This can be achieved by reacting piperidine with a sulfonyl chloride under basic conditions.

    Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Formation of the Thiazole Ring: Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the piperidine sulfonyl group with the thiophene and thiazole rings under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols, often under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism by which 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring can act as a ligand for neurotransmitter receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar benzamide derivatives, focusing on substituent variations and their implications:

Compound Name Sulfonamide Group Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Key Notes
4-(Piperidine-1-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide (Target Compound) Piperidine-1-sulfonyl 4-(thiophen-2-yl) C₁₉H₂₀N₄O₃S₃ 448.59 (calculated) Thiophene substitution may enhance π-π interactions with hydrophobic targets
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane-1-sulfonyl 4-(4-phenoxyphenyl) C₂₇H₂₅N₃O₄S₂ 535.64 Larger azepane ring increases lipophilicity; phenoxyphenyl adds bulk
4-(piperidine-1-sulfonyl)-N-[4-(thiophen-2-yl)-5-(trifluoroacetyl)-1,3-thiazol-2-yl]benzamide Piperidine-1-sulfonyl 4-(thiophen-2-yl), 5-(CF₃CO) C₂₁H₁₈F₃N₃O₄S₃ 529.58 Trifluoroacetyl group introduces strong electron-withdrawing effects
N-(4-phenyl-1,3-thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide Pyrrolidine-1-sulfonyl 4-phenyl C₂₀H₂₀N₄O₃S₂ 428.53 Smaller pyrrolidine ring may reduce steric hindrance; phenyl enhances rigidity

Key Structural and Functional Insights:

Sulfonamide Variations: Piperidine vs. Pyrrolidine (5-membered) offers reduced steric bulk, possibly improving binding pocket compatibility . Electron Effects: The trifluoroacetyl group in the compound introduces electron-withdrawing properties, which could modulate electronic interactions with target proteins .

Thiazole Substituents: Thiophene vs. Positional Modifications: Substitutions at the 5-position of the thiazole (e.g., trifluoroacetyl in ) introduce steric and electronic effects that could disrupt or enhance binding .

Calculated Properties (Target Compound):

  • LogP : ~3.2 (estimated using fragment-based methods), indicating moderate lipophilicity.

Biological Activity

Overview

The compound 4-(Piperidine-1-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine sulfonyl group attached to a benzamide core, which is further linked to a thiophene and a thiazole ring. The structural formula can be represented as follows:

C15H16N2O2S2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_2\text{S}_2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Sulfonylation : The initial step involves the reaction of piperidine with sulfonyl chloride to introduce the sulfonyl group.
  • Formation of Benzamide : The piperidine derivative is then reacted with an appropriate benzoyl chloride to form the benzamide linkage.
  • Coupling with Thiophene and Thiazole : Finally, the thiophene and thiazole moieties are introduced through coupling reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine and thiophene have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various biological pathways .

Anticancer Properties

The unique structure of this compound positions it as a candidate for anticancer drug development. Compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Case Studies

  • Antitubercular Activity : A series of studies focused on designing compounds targeting Mycobacterium tuberculosis have highlighted the importance of structural features similar to those found in this compound. For instance, derivatives showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis .
  • Cytotoxicity Assessment : Compounds bearing similar moieties were evaluated for cytotoxic effects on human cell lines (e.g., HEK-293). Results indicated low toxicity profiles, making them suitable for therapeutic applications .

The proposed mechanism involves the interaction of the piperidine sulfonyl group with specific enzymes or receptors, potentially inhibiting their activity. The thiophene ring may enhance binding affinity through hydrophobic interactions within target proteins .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
N-[4-(1-piperidinylsulfonyl)phenyl]acetamideLacks thiopheneModerate antibacterial
N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamideBenzothiazole instead of thiopheneAnticancer activity
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSimilar piperidine coreStrong enzyme inhibition

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., piperidine sulfonyl peaks at δ 2.8–3.2 ppm for protons, δ 45–50 ppm for carbons) ().
  • Mass Spectrometry : Low-intensity molecular ions (0.5–8%) in GC-MS require high-resolution instruments (e.g., Q-TOF) for accurate mass confirmation ().
  • IR Spectroscopy : Sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ verify the sulfonamide group ().

Advanced: How to resolve contradictions in mass spectral data?

Methodological Answer :
Low molecular ion intensity (e.g., 0.5–8% in ) may arise from fragmentation or instability. Mitigation strategies:

  • Derivatization : Convert polar groups (e.g., –OH) to trimethylsilyl ethers to enhance volatility.
  • Soft Ionization : Use ESI-MS instead of EI-MS to reduce fragmentation.
  • Cross-Validation : Compare with NMR and elemental analysis data to confirm molecular formula.

Basic: What purification methods are effective for isolating the final product?

Q. Methodological Answer :

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate) separates sulfonamide derivatives ().
  • Crystallization : Dimethyl ether or ethanol recrystallization improves purity ().
  • HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., unreacted thiophene intermediates).

Advanced: How does the thiophene-thiazole moiety influence bioactivity?

Q. Methodological Answer :

  • Electron-Deficient Thiazole : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors in ).
  • Thiophene Flexibility : The sulfur atom increases lipophilicity, improving membrane permeability ().
  • Structure-Activity Relationship (SAR) : Modifying the thiophene substituents (e.g., adding halogens) can boost potency ().

Basic: What are stability considerations for long-term storage?

Q. Methodological Answer :

  • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of sulfonamide groups.
  • Light Sensitivity : Amber vials avoid photodegradation of the thiazole ring.
  • Temperature : –20°C storage in DMSO or dry DMF prevents dimerization ().

Advanced: How to design analogs for improved solubility without losing activity?

Q. Methodological Answer :

  • PEGylation : Introduce polyethylene glycol chains to the piperidine nitrogen ().
  • Prodrug Strategy : Convert the benzamide to a phosphate ester for enhanced aqueous solubility ().
  • Salt Formation : Use hydrochloride salts of the piperidine moiety ().

Basic: What solvents are incompatible with this compound?

Q. Methodological Answer :

  • Protic Solvents (e.g., H₂O, MeOH) : Risk of sulfonamide hydrolysis under acidic/basic conditions.
  • Chlorinated Solvents (e.g., CHCl₃) : May react with thiophene under prolonged heating ().
  • Polar Aprotic Solvents (e.g., DMF, DMSO) : Preferred for reactions due to high solubility ().

Advanced: How to validate target engagement in cellular assays?

Q. Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of the target protein upon compound binding ().
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-protein interactions in live cells.
  • Knockdown Studies : siRNA-mediated target silencing confirms on-mechanism activity ().

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